molecular formula C14H19N3O4 B14653366 2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane CAS No. 49606-43-1

2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane

Katalognummer: B14653366
CAS-Nummer: 49606-43-1
Molekulargewicht: 293.32 g/mol
InChI-Schlüssel: VHJGHSLTPVSPIB-SXGWCWSVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane is a complex organic compound with a unique structure that includes methoxy, hydroxy, and semicarbazone functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane typically involves multiple steps, starting with the preparation of the benzocycloheptane core. This can be achieved through a series of reactions, including Friedel-Crafts acylation, reduction, and cyclization. The introduction of methoxy and hydroxy groups can be accomplished through methylation and hydroxylation reactions, respectively. The final step involves the formation of the semicarbazone group by reacting the intermediate compound with semicarbazide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The semicarbazone group can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Wirkmechanismus

The mechanism of action of 2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,3-Dimethoxy-4-hydroxybenzaldehyde: Similar structure but lacks the semicarbazone group.

    2,6-Dimethoxy-4-hydroxybenzaldehyde: Similar structure with different positioning of methoxy groups.

    2,3-Dimethoxybenzaldehyde: Lacks the hydroxy and semicarbazone groups.

Uniqueness

2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane is unique due to the presence of the semicarbazone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

49606-43-1

Molekularformel

C14H19N3O4

Molekulargewicht

293.32 g/mol

IUPAC-Name

[(Z)-(4-hydroxy-2,3-dimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)amino]urea

InChI

InChI=1S/C14H19N3O4/c1-20-11-6-8-4-3-5-9(16-17-14(15)19)7-10(8)12(18)13(11)21-2/h6,18H,3-5,7H2,1-2H3,(H3,15,17,19)/b16-9-

InChI-Schlüssel

VHJGHSLTPVSPIB-SXGWCWSVSA-N

Isomerische SMILES

COC1=C(C(=C2C/C(=N\NC(=O)N)/CCCC2=C1)O)OC

Kanonische SMILES

COC1=C(C(=C2CC(=NNC(=O)N)CCCC2=C1)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.